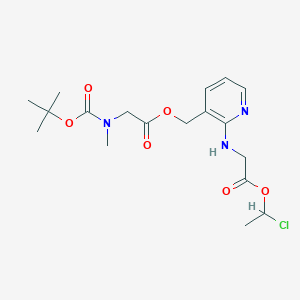

(2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes a chloroethyl group, a pyridine ring, and multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

The synthesis of (2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate involves several steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, including 2-chloroethanol, pyridine derivatives, and tert-butyl carbamate.

Reaction Conditions: The reaction typically involves the use of organic solvents such as dichloromethane or tetrahydrofuran, along with catalysts like triethylamine or pyridine to facilitate the reaction.

Synthetic Route: The process involves multiple steps, including the protection of functional groups, nucleophilic substitution reactions, and deprotection steps to yield the final product.

Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

(2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate undergoes various chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new carbon-nitrogen or carbon-sulfur bonds.

Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions, yielding carboxylic acids and amines.

Scientific Research Applications

(2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for research and development.

Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

(2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate can be compared with similar compounds such as:

Ethyl 2-[[3-[[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetyl]oxymethyl]pyridin-2-yl]amino]acetate: Similar structure but with an ethyl group instead of a chloroethyl group.

Methyl 2-[[3-[[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetyl]oxymethyl]pyridin-2-yl]amino]acetate: Similar structure but with a methyl group instead of a chloroethyl group.

2-Chloroethyl 2-[[3-[[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetyl]oxymethyl]pyridin-2-yl]amino]acetate: Similar structure but with a different substitution pattern on the pyridine ring.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and biological activity compared to its analogs.

Biological Activity

The compound (2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate , with CAS Number 338990-31-1 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.

Before delving into the biological activity, understanding the chemical properties of the compound is essential. The following table summarizes key chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₆ClN₃O₆ |

| Molecular Weight | 415.87 g/mol |

| Boiling Point | 507.3 ± 50.0 °C (Predicted) |

| Density | 1.254 ± 0.06 g/cm³ (Predicted) |

| pKa | 2.50 ± 0.10 (Predicted) |

| Storage Temperature | Under inert gas at 2-8 °C |

These properties indicate that the compound is relatively stable under standard laboratory conditions, which is crucial for its application in biological studies.

Research suggests that this compound may exert its biological effects through several mechanisms, primarily involving interactions with specific protein targets and pathways associated with cellular processes. The presence of both chloroethoxy and pyridine functional groups indicates potential activity in modulating enzyme functions or receptor interactions.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of similar compounds within the same structural class. For instance, derivatives of pyridine have shown efficacy against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound suggest that it may induce apoptosis in cancer cells. The mechanism appears to involve the activation of caspases and the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry explored the efficacy of pyridine derivatives against Staphylococcus aureus. The results indicated that compounds with similar substituents exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting significant antimicrobial potential.

- Anticancer Research : In a recent publication from Cancer Research, a series of compounds structurally related to our target compound were evaluated for their ability to inhibit tumor growth in xenograft models. The study found that specific modifications to the pyridine ring enhanced cytotoxicity against breast cancer cell lines.

Toxicological Considerations

While exploring biological activity, it is crucial to consider the safety profile of the compound. Toxicological assessments indicate that similar compounds can exhibit dose-dependent toxicity, emphasizing the need for careful dosing in therapeutic applications.

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare this compound, and what reaction conditions are critical for success?

The synthesis involves sequential protection of amino groups and esterification. The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP in THF). The chloroethoxy carbonyl moiety is typically added via chloroethyl chloroformate in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base. Coupling reactions (e.g., EDCl/HOBt) in DMF or THF ensure ester bond formation. Purification via silica gel chromatography (ethyl acetate/hexane gradients) is essential for isolating the product .

Q. How should researchers characterize this compound to confirm its structural integrity and purity?

Key techniques include:

- NMR Spectroscopy : ¹H-NMR peaks for tert-butyl groups (δ ~1.34 ppm), pyridinyl protons (δ 7–8 ppm), and methylene linkages (δ ~4–5 ppm). ¹³C-NMR confirms carbonyl carbons (δ ~160–170 ppm) .

- IR Spectroscopy : Stretches for ester carbonyl (1740–1765 cm⁻¹) and carbamate (1680–1700 cm⁻¹) .

- Mass Spectrometry : HRMS (ESI+) verifies the molecular ion ([M+H]⁺ at m/z 310.36) .

- HPLC : Purity analysis using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Q. What safety protocols are mandatory when handling this compound?

- Use nitrile gloves, safety goggles, and lab coats.

- Conduct reactions in a fume hood to avoid inhalation of volatile reagents (e.g., chloroethyl chloroformate).

- Store under inert gas (argon) at –20°C to prevent hydrolysis of the chloroethoxy group.

- In case of skin contact, wash immediately with water and consult a physician, providing the SDS .

Advanced Research Questions

Q. How can reaction efficiency be optimized during the coupling of pyridinylmethyl and acetate moieties?

- Stoichiometry : Use 1.2 equivalents of acylating agent to ensure complete reaction.

- Coupling Reagents : HATU/DIEA in DMF improves activation of carboxylic acids.

- Temperature : Maintain 0–5°C during coupling to suppress racemization.

- Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and quench with aqueous NaHCO₃ to remove excess reagents .

Q. What analytical challenges arise in spectral interpretation, and how are they resolved?

- Overlapping Peaks : Pyridinyl protons (δ 7–8 ppm) may overlap with aromatic byproducts. Use 2D NMR (HSQC, COSY) to assign signals unambiguously .

- Steric Hindrance : Tert-butyl groups can split methylene signals. Compare with Boc-protected model compounds for reference .

- Mass Fragmentation : Chloroethoxy groups may fragment during MS. Use low-energy ESI to preserve the molecular ion .

Q. How does the chloroethoxy group affect compound stability, and what decomposition pathways are observed?

- Hydrolysis : The chloroethoxy group hydrolyzes in humid conditions, forming chlorinated ethanol and free amines. Stabilize with molecular sieves or anhydrous solvents .

- Thermal Decomposition : Heating above 40°C accelerates degradation. Monitor via TLC and isolate decomposition products (e.g., tert-butylamine derivatives) using reverse-phase HPLC .

Q. Key Considerations for Experimental Design

- Moisture Sensitivity : Use Schlenk techniques for moisture-sensitive steps (e.g., Boc deprotection with TFA) .

- Byproduct Management : Chloroethanol (from hydrolysis) is toxic; neutralize with activated carbon before disposal .

- Scale-Up Challenges : Column chromatography may be impractical for large-scale synthesis. Switch to recrystallization (e.g., ethyl acetate/hexane) .

Properties

IUPAC Name |

1-chloroethyl 2-[[3-[[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetyl]oxymethyl]pyridin-2-yl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O6/c1-12(19)27-14(23)9-21-16-13(7-6-8-20-16)11-26-15(24)10-22(5)17(25)28-18(2,3)4/h6-8,12H,9-11H2,1-5H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFMTZRUVPSFSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)CNC1=C(C=CC=N1)COC(=O)CN(C)C(=O)OC(C)(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.